4-[4-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]benzoic acid
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Overview
Description
4-[4-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]benzoic acid is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a chlorophenyl group, a phenyl group, and a benzoic acid moiety, all connected through an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]benzoic acid typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction times. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or alcohols are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide variety of derivatives with different functional groups.
Scientific Research Applications
4-[4-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
4-[4-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]benzoic acid can be compared with other similar compounds, such as:
4-(4-chlorophenyl)benzoic acid: Lacks the imidazole ring and has different chemical properties and applications.
4-(4-chlorophenyl)-5-phenyl-1H-imidazole: Lacks the benzoic acid moiety and has different biological activities.
4-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]benzoic acid derivatives: Various derivatives with different substituents can have unique properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H15ClN2O2 |
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Molecular Weight |
374.8 g/mol |
IUPAC Name |
4-[5-(4-chlorophenyl)-4-phenyl-1H-imidazol-2-yl]benzoic acid |
InChI |
InChI=1S/C22H15ClN2O2/c23-18-12-10-15(11-13-18)20-19(14-4-2-1-3-5-14)24-21(25-20)16-6-8-17(9-7-16)22(26)27/h1-13H,(H,24,25)(H,26,27) |
InChI Key |
VTSJFENFSFNKJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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